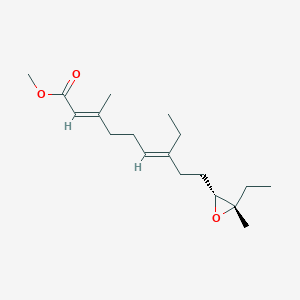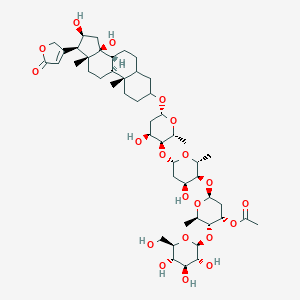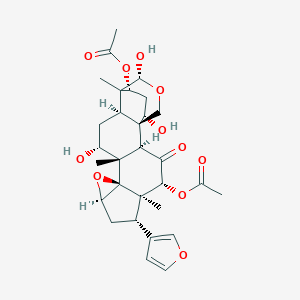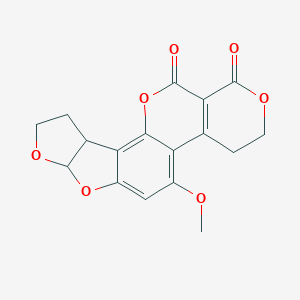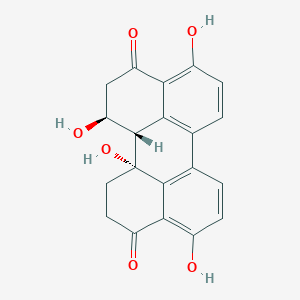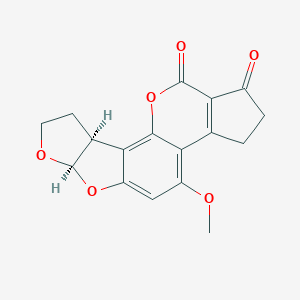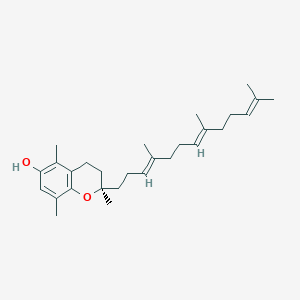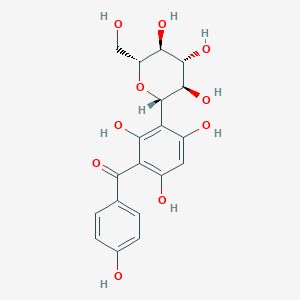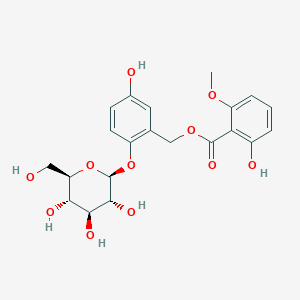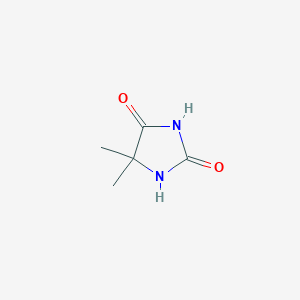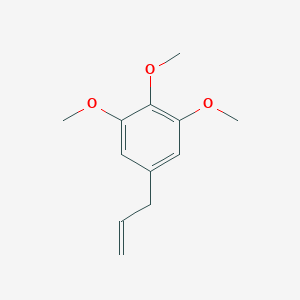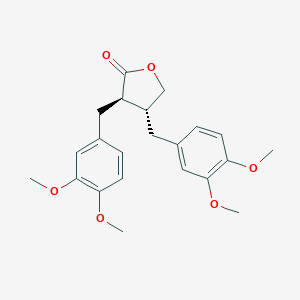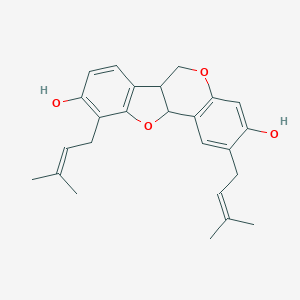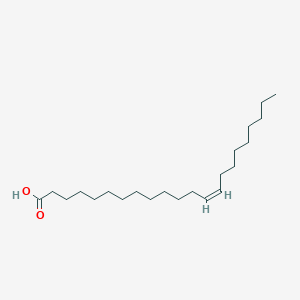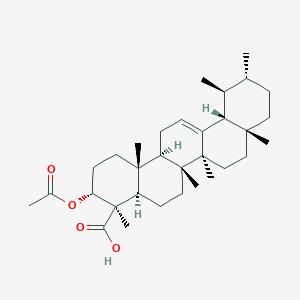
3-乙酰基-β-没食子酸
描述
该化合物以其显著的药理特性而闻名,包括抗炎、抗肿瘤和抗氧化作用 。它在传统医学中已使用数百年,并在现代科学研究中因其潜在的治疗应用而受到关注。
科学研究应用
乙酰-β-没药酸在科学研究中有着广泛的应用,包括:
作用机制
生化分析
Biochemical Properties
3-Acetyl-beta-boswellic acid is known to interact with several enzymes and proteins. It is a non-reducing inhibitor of 5-lipoxygenase (5-LO), showing selectivity for 5-LO over 12-LO or COX . This interaction plays a crucial role in its anti-inflammatory effects .
Cellular Effects
3-Acetyl-beta-boswellic acid has been found to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation, decreases DNA synthesis, and inhibits the migration, invasion, and colony formation of human glioblastoma cell lines . It also increases apoptosis and the activity of caspase 3/7 .
Molecular Mechanism
The molecular mechanism of action of 3-Acetyl-beta-boswellic acid involves several binding interactions with biomolecules and changes in gene expression. It binds as an allosteric partial inhibitor, initiating a shift in regioselectivity of the catalyzed reaction . It also suppresses the expression of several genes while increasing the expression of others .
Temporal Effects in Laboratory Settings
Over time, 3-Acetyl-beta-boswellic acid has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been found to have anti-aging effects and other neurological effects, suggesting its potential for the treatment of neurological diseases .
Dosage Effects in Animal Models
In animal models, the effects of 3-Acetyl-beta-boswellic acid vary with different dosages. For instance, it has been found to have anti-tumor effects and also enhances the effects of radiation in glioma when administered at certain dosages .
Metabolic Pathways
3-Acetyl-beta-boswellic acid is involved in several metabolic pathways. It inhibits the activity of the enzyme 5-lipoxygenase through a non-redox reaction . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
3-Acetyl-beta-boswellic acid is transported and distributed within cells and tissues. Human supplements containing Boswellia serrata extracts with high concentrations of 3-Acetyl-beta-boswellic acid are bioavailable, safe, and efficacious in the alleviation of symptoms of naturally occurring osteoarthritis in people .
Subcellular Localization
Its wide range of biological activities suggests that it may interact with multiple cellular compartments and organelles .
准备方法
合成路线和反应条件: 乙酰-β-没药酸主要从没药树的树脂中提取。 提取过程涉及使用乙醇、甲醇、乙腈、氯仿和丙酮等有机溶剂 。 然后使用色谱技术(包括高效液相色谱 (HPLC))对化合物进行纯化 .
工业生产方法: 在工业环境中,乙酰-β-没药酸的生产涉及从没药树树脂中进行大规模提取。 树脂经溶剂提取,然后通过 HPLC 纯化,以获得高纯度的目标化合物 。 先进的纳米技术方法也正在探索,以增强乙酰-β-没药酸的递送和生物利用度 .
化学反应分析
反应类型: 乙酰-β-没药酸会发生各种化学反应,包括氧化、还原和取代。 关键反应之一是通过非氧化还原反应抑制 5-脂氧合酶 。 该反应涉及乙酰-β-没药酸作为变构部分抑制剂的结合,导致催化反应的区域选择性发生改变 .
常用试剂和条件: 乙酰-β-没药酸反应中常用的试剂包括乙醇和甲醇等有机溶剂,以及特定反应的催化剂。 这些反应的条件通常涉及受控温度和 pH 值,以确保最佳的反应速率和产率 .
形成的主要产物: 乙酰-β-没药酸反应形成的主要产物包括具有增强药理特性的各种衍生物。 例如,抑制 5-脂氧合酶会导致形成具有强抗炎作用的产物 .
相似化合物的比较
- β-没药酸
- 11-酮-β-没药酸
- 乙酰-α-没药酸
- 乙酰-11-酮-β-没药酸
与其他没药酸相比,乙酰-β-没药酸的独特之处在于它对 5-脂氧合酶具有强大的抑制作用,以及其强大的抗炎和抗肿瘤特性 。 乙酰基的存在增强了其生物利用度和药理活性,使其成为更有效的治疗剂 .
属性
IUPAC Name |
3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVHJIKNLBFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Boswellic acid acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5968-70-7 | |
| Record name | beta-Boswellic acid acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
273 - 275 °C | |
| Record name | beta-Boswellic acid acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical concentration range of 3-acetyl-beta-boswellic acid found in Boswellia serrata?
A1: Analysis of 12 batches of Boswellia serrata using HPLC revealed that 3-acetyl-beta-boswellic acid content ranged from 38.4 to 192.9 mg/g. [] This suggests significant variation in the concentration of this compound within naturally occurring Boswellia serrata.
Q2: What analytical method was used to quantify 3-acetyl-beta-boswellic acid in the study?
A2: The researchers employed High-Performance Liquid Chromatography (HPLC) to determine the concentration of 3-acetyl-beta-boswellic acid. [] They used a zorbax SB C18 column and a mobile phase consisting of acetonitrile and 0.1% phosphoric acid in water with gradient elution. Detection was carried out at wavelengths of 210 nm and 250 nm.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


